molecular formula C7H6ClF3N2 B14073794 (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine

(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B14073794
M. Wt: 210.58 g/mol
InChI Key: WBGPOGOWYZPGOX-UHFFFAOYSA-N
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Description

(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a methanamine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Uniqueness: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H,2,12H2

InChI Key

WBGPOGOWYZPGOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)CN

Origin of Product

United States

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